![molecular formula C23H16ClN3 B2527654 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-58-7](/img/structure/B2527654.png)
1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline" is a derivative within the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds have been studied for their potential applications in various fields, including the development of molecular sensors and pharmaceuticals due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazoloquinolines can be achieved through various methods. One approach involves palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission from 4-chloroquinoline-3-carbaldehyde hydrazones, as described in the synthesis of 1H-pyrazolo[4,3-c]quinolines . This method allows for the creation of functionalized quinolines, which are of biological interest and can be chromatographically separated into different classes of compounds.
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by a fused ring system that includes a pyrazole ring and a quinoline moiety. The presence of substituents like chlorophenyl and methylphenyl groups can influence the electronic distribution and the overall molecular conformation. Isomeric molecules within this class can exhibit different intermolecular interactions, such as hydrogen-bonded dimers or π-stacked chains, which are significant for their physical properties and reactivity .
Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions, including intramolecular charge transfer and photoinduced electron transfer. These reactions are essential for the development of molecular sensors that show strong analyte-induced fluorescence enhancement or bright ratiometric dual emission . Additionally, unexpected intramolecular cyclization and phosphonylation reactions can occur, leading to the formation of new ring systems, as observed in the synthesis of pyrazolo[3,4-b]quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their photophysical properties, making them suitable for use as fluorophores in molecular sensors. The facile synthetic procedures for integrating the chromophore into various systems highlight the versatility of these compounds . Moreover, the structural diversity within this class of compounds allows for a wide range of properties and potential applications, from sensing to pharmaceuticals.
科学的研究の応用
Scientific Research Applications of 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Optical and Electronic Properties
Research on derivatives similar to 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has highlighted their potential in optical and electronic applications. Studies have explored the optical absorption, fluorescence spectra, and the effect of solvent polarity on these properties, revealing significant shifts in absorption and fluorescence bands relevant to luminescent or electroluminescent applications. The interaction of dipole moments in ground and excited states under different solvent polarities offers insights into their applicability in green-yellow light emission devices, as demonstrated by Danel et al. (2010) Danel, K., Gąsiorski, P., Matusiewicz, M., Całus, S., Uchacz, T., & Kityk, A. (2010).
Corrosion Inhibition
Quinoxaline derivatives, closely related to the compound , have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic mediums. The investigation by Saraswat and Yadav (2020) on compounds like CPTQ and DPTQ showcases their high corrosion inhibition efficiency, hinting at the protective capabilities of similar compounds against steel corrosion in acidic environments. This suggests potential applications in industries where steel preservation is critical Saraswat, V., & Yadav, M. (2020).
Photovoltaic and Photodiode Applications
The structural and photovoltaic properties of compounds analogous to 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been studied, revealing their potential in organic–inorganic photodiode fabrication. Research indicates that the presence of chlorophenyl groups can improve diode parameters, suggesting the suitability of these derivatives in photodiodes and possibly in broader photovoltaic applications. This is supported by work from Zeyada et al. (2016) which focuses on the photovoltaic properties of quinoline derivatives and their implementation in heterojunction diodes Zeyada, H., El-Nahass, M., & El-Shabaan, M. M. (2016).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-9-11-16(12-10-15)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)18-6-4-5-17(24)13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLVOLJLGIUGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

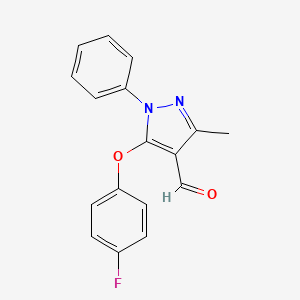
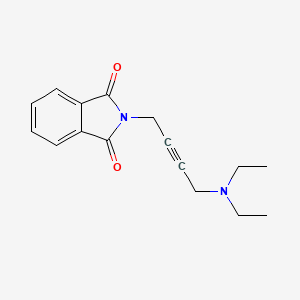
![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)
![7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527575.png)
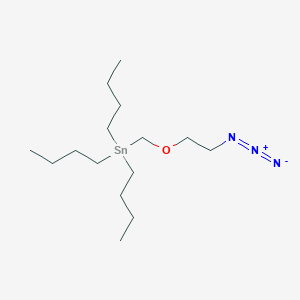
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2527577.png)
![2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2527578.png)
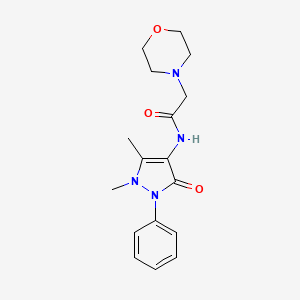
![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
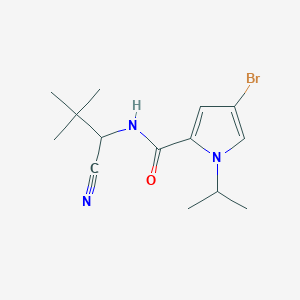

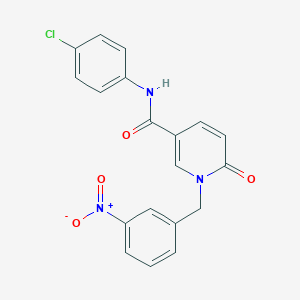
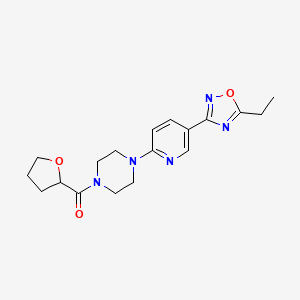
![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)